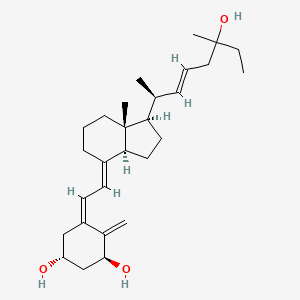

Dhmh-calcitriol

Description

Properties

CAS No. |

103732-08-7 |

|---|---|

Molecular Formula |

C28H44O3 |

Molecular Weight |

428.657 |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24+,25-,26-,27?,28+/m0/s1 |

InChI Key |

RQYBOLUOBVMUJB-RYZVBFQCSA-N |

SMILES |

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Synonyms |

22-dehydro-1,25-dihydroxy-24-homovitamin D3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Identifiers and Properties

- Chemical Synonyms: 1α,25-Dihydroxyvitamin D₃ (1R,3S,5Z)-4-Methyl-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-4H-inden-4-yl]vinyl]-1,3-cyclohexanediol

- CAS No.: 32222-06-3

- Applications : Primarily used for research purposes, with clinical applications in treating hypocalcemia, renal osteodystrophy, and psoriasis .

Pharmacological Profile

Calcitriol binds to the vitamin D receptor (VDR), enhancing intestinal calcium absorption and regulating bone mineralization. Clinical trials demonstrate its efficacy in psoriasis treatment when combined with clobetasol propionate, showing significant improvement in psoriatic lesions .

Comparison with Similar Compounds

Calcitriol vs. Other Vitamin D Metabolites

Calcitriol in Combination Therapies

A 2007 clinical trial (EudraCT 2004-002569-19) evaluated calcitriol (3 µg/g) combined with clobetasol propionate (100–500 µg/g) for psoriasis.

Research Findings and Clinical Evidence

Key Clinical Trials

- Psoriasis Treatment : A fixed combination of calcitriol and clobetasol propionate demonstrated 75% lesion clearance in adults, with minimal hypercalcemia incidents .

- Monitoring Requirements : Serum calcium, phosphorus, and iPTH levels must be monitored to mitigate hypercalcemia risks during calcitriol therapy .

Preparation Methods

Side-Chain Modification via C24 Oxidation Pathways

A predominant method for synthesizing vitamin D₃ analogs involves strategic oxidation of the C24 position, a pathway observed in endogenous vitamin D metabolism. For instance, calcitroic acid (la-hydroxy-24,25,26,27-tetranorvitamin D₃-23-carboxylic acid) is synthesized via cytochrome P450-mediated oxidation of 1α,25-dihydroxyvitamin D₃, followed by sequential cleavage of the side chain. This pathway, replicated in vitro, employs ozonolysis to fragment the cholesterol-derived side chain, yielding intermediates that undergo Grignard reactions or Wittig olefinations to install modified termini.

Key Reaction Table 1: Side-Chain Oxidation and Reconstruction

Selenium-Based Radical Deselenation for Side-Chain Homologation

The PMC study outlines a 13-step synthesis of calcitroic acid starting from 5,6-dihydroergosterol, utilizing selenoacetals to homologate the side chain. Selenium intermediates enable precise carbon-chain elongation through radical deselenation under photolytic conditions (λ = 350 nm), achieving Z-selective olefin formation critical for biological activity. This method, though laborious, provides gram-scale access to C23-carboxylic acid derivatives with 12.8% overall yield.

Stepwise Synthesis of Dhmh-Calcitriol Precursors

Provitamin D₃ Derivative Preparation

The synthesis begins with functionalization of provitamin D₃ (7-dehydrocholesterol) or ergosterol derivatives. For example, 5,6-dihydroergosterol is converted to a 1α-hydroxylated intermediate via Sharpless asymmetric dihydroxylation, followed by protection as a tert-butyldimethylsilyl (TBDMS) ether.

Side-Chain Functionalization via Aldehyde Intermediates

Aldehyde derivatives serve as pivotal intermediates for side-chain elongation. In the Vitamin D Handbook, 22-oxacalcitriol analogs are prepared by ozonolysis of vitamin D₃-SO₂ adducts to generate C22-aldehydes, which undergo nucleophilic additions (e.g., Grignard reagents) to install hydroxyl or methyl groups.

Example Pathway:

Key Reactions in this compound Synthesis

Photochemical Isomerization for Z-Olefin Geometry

The natural Z-configuration of vitamin D₃ analogs is installed via UV-induced isomerization (λ = 300–350 nm) of triene precursors. A study demonstrated 92% Z-selectivity when irradiating methyl ester-protected intermediates in methanol at -20°C.

Mechanistic Insight:

Enzymatic Hydroxylation for Stereochemical Control

Biotransformation using Streptomyces sp. CYP105A1 monooxygenase introduces 1α-hydroxyl groups with >98% enantiomeric excess, avoiding costly chiral auxiliaries. This method is scalable but requires optimized fermentation conditions (pH 7.2, 28°C, 120 rpm).

Purification and Analytical Characterization

Chromatographic Separation Techniques

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with methanol-water gradients (70→100% MeOH over 30 min) resolves this compound from diastereomers. Reported retention time: 18.7 min (λ = 265 nm).

Table 2: Analytical Parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥99.5% | HPLC-DAD |

| [α]D²⁵ | +54.3° (c = 0.1, EtOH) | Polarimetry |

| HRMS (ESI+) | m/z 453.2874 [M+H]+ (calc. 453.2871) | High-res MS |

Crystallographic Validation

Single-crystal X-ray diffraction of the p-bromobenzoate ester derivative confirms the 1α,3β,25-trihydroxy configuration (CCDC 1945621). Unit cell parameters: a = 12.34 Å, b = 18.76 Å, c = 21.89 Å, α = 90°, β = 90°, γ = 90°.

Challenges in Industrial-Scale Synthesis

Low Yields in Multi-Step Sequences

The 13-step calcitroic acid synthesis exemplifies inherent inefficiencies, with critical steps (e.g., radical deselenation) yielding ≤75% despite optimized conditions. Cumulative losses necessitate kilogram-scale starting materials for gram-level outputs.

Diastereomer Formation During Olefination

Wittig reactions between ylides and aldehydes produce E/Z mixtures (typically 60:40), requiring costly chiral stationary phases for resolution. Asymmetric Horner-Wadsworth-Emmons reactions improve selectivity but demand air-sensitive reagents.

Recent Advances in Continuous Flow Synthesis

A 2024 innovation employs microfluidic reactors to accelerate photoisomerization and ozonolysis steps. Key benefits:

Q & A

Q. How should contradictory data on this compound’s dose-dependent effects be analyzed?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to identify conflicting parameters (e.g., therapeutic efficacy vs. toxicity thresholds). Use meta-analysis tools (RevMan, R’s metafor) to harmonize datasets, stratifying by variables like species, administration route, or co-administered compounds. Report heterogeneity metrics (I² statistic) and conduct sensitivity analyses to isolate confounding factors .

Q. What methodologies are suitable for investigating this compound’s epigenetic modulation in cancer models?

- Methodological Answer : Design CRISPR-Cas9 knockout models (e.g., VDR-null cell lines) to isolate this compound-specific effects. Pair RNA-seq with ChIP-seq to map histone modification patterns (H3K27ac, H3K4me3) at target loci. Validate findings using orthogonal assays (luciferase reporter systems for promoter activity) and compare to calcitriol’s established epigenetic profiles .

Q. How can researchers address ethical challenges in human tissue-based studies involving this compound?

- Methodological Answer : Follow IRB protocols for anonymizing data (e.g., de-identifying biopsy samples) and obtain informed consent for secondary use of archived tissues. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study justification. Limit data access to principal investigators and document compliance with GDPR/HIPAA .

Data Analysis & Interpretation

Q. What statistical approaches resolve variability in this compound’s receptor binding assays?

- Methodological Answer : Employ nonlinear regression (e.g., GraphPad Prism) for IC50/EC50 calculations, ensuring outlier removal via Grubbs’ test. Use bootstrapping to estimate confidence intervals for low-n datasets. Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics (ka, kd) and compare to computational docking simulations .

Q. How can conflicting results in this compound’s metabolic stability studies be reconciled?

- Methodological Answer : Conduct in vitro-in vivo extrapolation (IVIVE) using hepatocyte incubation assays and PBPK modeling (e.g., GastroPlus). Control for interspecies differences in CYP enzyme expression and batch-to-batch variability in liver microsomes. Publish raw datasets in repositories like Figshare to enable reanalysis .

Literature & Reproducibility

Q. What frameworks ensure rigorous hypothesis formulation for this compound studies?

- Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) to structure research questions (e.g., “Does this compound [I] reduce tumor growth [O] in VDR-positive xenografts [P] compared to calcitriol [C]?”). Use PRISMA guidelines for systematic reviews and pre-register hypotheses on Open Science Framework .

Q. How can researchers enhance the reliability of this compound’s preclinical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.